

5-Chloro-7-methylquinoline CAS number and properties

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Compound of Interest

Compound Name: 5-Chloro-7-methylquinoline

Cat. No.: B7950834

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Technical Whitepaper: 5-Chloro-7-methylquinoline

Physicochemical Profile, Synthetic Utility, and Medicinal Applications^{[1][2]}

Executive Summary

5-Chloro-7-methylquinoline (CAS 1378259-73-4) is a halogenated quinoline derivative that serves as a critical pharmacophore in modern drug discovery.^{[1][2][3][4]} Unlike its more common isomers (e.g., 7-chloro-2-methylquinoline), this specific substitution pattern—chlorine at the C5 position and a methyl group at C7—imparts unique electronic and steric properties.^[1] It is increasingly utilized in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and next-generation anti-infectives.^{[1][2][5]} This guide provides a rigorous analysis of its properties, synthesis, and handling, addressing the challenge of regioisomeric separation inherent in its production.^{[1][6][5]}

Chemical Identity & Physicochemical Properties^[1] ^{[5][6][7][8][9]}

The compound is characterized by a high lipophilicity relative to unsubstituted quinoline, driven by the chloro-methyl substitution.^{[1][2][6][5]}

Table 1: Core Identity Matrix



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Physicochemical Metrics (Experimental & Predicted)



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Synthetic Pathways & Manufacturing

The primary challenge in synthesizing **5-Chloro-7-methylquinoline** is regioselectivity.^{[1][2]} The most robust industrial route involves the Skraup synthesis, which invariably produces a mixture of isomers that must be resolved.^{[1][5]}

The Skraup Cyclization Protocol

Reaction Logic: The condensation of 3-chloro-5-methylaniline with glycerol (or acrolein surrogates) under acidic oxidizing conditions leads to cyclization at either of the two ortho positions relative to the amine.^{[1][2][6]}

- Pathway A (Sterically Favored): Cyclization at the less hindered position yields 7-chloro-5-methylquinoline.^{[1][6]}
- Pathway B (Target): Cyclization at the position ortho to the chlorine yields **5-chloro-7-methylquinoline**.^{[1][2][6]}

Key Technical Insight: The 5-chloro isomer is often the minor product in standard Skraup conditions due to the steric bulk of the chlorine atom discouraging cyclization at that site.^{[1][5]} Optimization requires specific Lewis acid catalysts or modified Skraup-Doebner-Miller conditions to shift the ratio.^{[1][5]}

Workflow Diagram

The following diagram illustrates the divergent synthesis and the critical separation step required to isolate the active 5-chloro pharmacophore.



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Caption: Divergent synthesis of **5-chloro-7-methylquinoline** showing the obligatory isomeric separation step.

Reactivity & Functionalization Strategies

For medicinal chemists, the **5-chloro-7-methylquinoline** scaffold offers three distinct vectors for modification.

N-Oxidation (Bioactivation)

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the N-oxide.^{[1][2][6][5]} This transformation is critical for activating the C2 position for subsequent nucleophilic attack (e.g., chlorination with POCl₃ to generate 2,5-dichloro-7-methylquinoline).^[1]

- Protocol: Dissolve substrate in DCM (0.1 M), add 1.2 eq mCPBA at 0°C, warm to RT over 4h. Quench with NaHCO₃.

Palladium-Catalyzed Cross-Coupling

The C5-Chlorine is electronically deactivated compared to a C2-Chlorine or C4-Chlorine.^{[1][2]} Standard Suzuki-Miyaura conditions often fail.^{[1][2][5]}

- Optimization: Use electron-rich, bulky phosphine ligands (e.g., XPhos or RuPhos) with Pd(OAc)₂ and K₃PO₄ in dioxane/water to facilitate oxidative addition at the sterically hindered and electron-rich C5 position.^{[1][6][5]}

Benzylic Functionalization

The C7-Methyl group is susceptible to radical bromination (NBS/AIBN).^{[1][2][5]} This allows the installation of linkers or polar groups to improve solubility, a common tactic in optimizing PRMT5 inhibitors.^{[1][5]}

Medicinal Chemistry Applications

PRMT5 Inhibition

Recent patent literature (e.g., WO2024074611) highlights **5-chloro-7-methylquinoline** as a core scaffold for inhibiting Protein Arginine Methyltransferase 5 (PRMT5).^{[1][2][6]}

- Mechanism: The quinoline nitrogen accepts a hydrogen bond from the enzyme backbone, while the 5-Cl and 7-Me groups fill hydrophobic pockets, enforcing a specific binding conformation that blocks substrate access.^[1]

Antimalarial Pharmacophore

Analogous to chloroquine, the **5-chloro-7-methylquinoline** core possesses the planar aromaticity required for hemozoin stacking.^{[1][2]} The 5-Cl substituent mimics the electronic effects of the 7-Cl in chloroquine, potentially overcoming resistance mechanisms dependent on specific transporter recognition.^{[1][2]}

Safety & Handling (MSDS Summary)

Signal Word: WARNING

- H302: Harmful if swallowed.^{[1][6][5]}
- H315/H319: Causes skin and serious eye irritation.^{[1][6][5]}
- H335: May cause respiratory irritation.^{[1][6][5]}

Handling Protocol:

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon oxidation/air exposure.^{[1][6][5]}
- PPE: Nitrile gloves and chemical safety goggles are mandatory.^{[1][5]} Use a fume hood during synthesis or heating.^{[1][5]}

References

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